![molecular formula C15H18Cl2N2O2 B2741800 4-({[2-(Pyridin-4-yl)ethyl]amino}methyl)benzoic acid dihydrochloride CAS No. 1384427-26-2](/img/structure/B2741800.png)
4-({[2-(Pyridin-4-yl)ethyl]amino}methyl)benzoic acid dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-({[2-(Pyridin-4-yl)ethyl]amino}methyl)benzoic acid dihydrochloride” is a chemical compound with the CAS Number: 1384427-26-2 . It has a molecular weight of 329.23 .
Molecular Structure Analysis
The InChI code for the compound is 1S/C15H16N2O2.2ClH/c18-15(19)14-3-1-13(2-4-14)11-17-10-7-12-5-8-16-9-6-12;;/h1-6,8-9,17H,7,10-11H2,(H,18,19);2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.Physical And Chemical Properties Analysis
The compound is a salt with a molecular weight of 329.23 . More specific physical and chemical properties are not provided in the searched resources.Wissenschaftliche Forschungsanwendungen
Chemical Structure and Properties
Research on compounds with structures similar to 4-({[2-(Pyridin-4-yl)ethyl]amino}methyl)benzoic acid dihydrochloride focuses on their chemical variability and potential applications in various fields, including spectroscopy, magnetic properties, and biological activity. For instance, compounds containing pyridine and benzene rings have been studied for their complexation capabilities, which could suggest potential uses in catalysis or material science. These studies underline the importance of understanding the fundamental chemistry of such compounds to explore their full application spectrum (Boča, Jameson, & Linert, 2011).
Antioxidant and Biological Activity
Natural and synthetic derivatives of compounds similar to 4-({[2-(Pyridin-4-yl)ethyl]amino}methyl)benzoic acid dihydrochloride have been explored for their antioxidant, antimicrobial, and cytotoxic activities. These studies indicate that structural elements such as hydroxyl groups and the conjugation within the compound play significant roles in enhancing their biological activities. For example, research into carboxylic acids related to this compound shows that specific structural features can impact their efficacy as antioxidants and their potential for antimicrobial and anticancer applications (Godlewska-Żyłkiewicz et al., 2020).
Environmental and Water Treatment Applications
Investigations into the environmental behavior of parabens, which share structural similarities with 4-({[2-(Pyridin-4-yl)ethyl]amino}methyl)benzoic acid dihydrochloride, reveal their persistence and biodegradability in aquatic environments. This research is critical for understanding the environmental impact of such compounds and their derivatives, potentially informing water treatment practices and environmental safety guidelines (Haman, Dauchy, Rosin, & Munoz, 2015).
Advanced Oxidation Processes
Advanced oxidation processes (AOPs) are pivotal for degrading recalcitrant compounds in water, including pharmaceuticals like acetaminophen, which shares some reactivity principles with 4-({[2-(Pyridin-4-yl)ethyl]amino}methyl)benzoic acid dihydrochloride. Understanding the degradation pathways and by-products of such compounds is essential for environmental science and engineering, offering insights into removing harmful substances from water sources efficiently (Qutob, Hussein, Alamry, & Rafatullah, 2022).
Wirkmechanismus
Target of Action
Similar compounds have been used in the preparation of drugs like nilotinib , which targets BCR-ABL, c-kit, and PDGF . These targets play crucial roles in cell signaling pathways, and their dysregulation can lead to diseases like chronic myelogenous leukemia .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets by binding to their active sites, thereby modulating their activity .
Biochemical Pathways
Related compounds have been shown to affect pathways involving bcr-abl, c-kit, and pdgf . These pathways are involved in cell proliferation and survival, and their modulation can have downstream effects on cell growth and differentiation .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, its distribution within the body, its metabolism, and its eventual excretion .
Result of Action
Related compounds have been shown to have antileukemia activity , suggesting that this compound may also have potential therapeutic effects in this context .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the compound’s activity .
Eigenschaften
IUPAC Name |
4-[(2-pyridin-4-ylethylamino)methyl]benzoic acid;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2.2ClH/c18-15(19)14-3-1-13(2-4-14)11-17-10-7-12-5-8-16-9-6-12;;/h1-6,8-9,17H,7,10-11H2,(H,18,19);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOXXHWYLGHNRLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNCCC2=CC=NC=C2)C(=O)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-({[2-(Pyridin-4-yl)ethyl]amino}methyl)benzoic acid dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


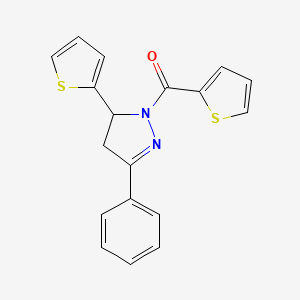
![7-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-3-phenyltriazolo[4,5-d]pyrimidine](/img/structure/B2741719.png)
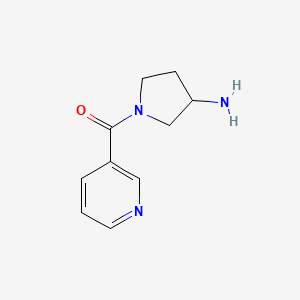

![2-Chloro-5-[(2-phenoxyethyl)sulfamoyl]benzoic acid](/img/structure/B2741724.png)
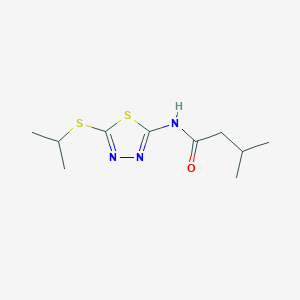
![N-[3,5-bis(trifluoromethyl)phenyl]-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2741727.png)
![2-(6-ethyl-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2741730.png)
![2-({2-[6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]-2-oxoethyl}sulfanyl)-6-(2,5-dimethoxyphenyl)-4-(trifluoromethyl)nicotinonitrile](/img/structure/B2741731.png)
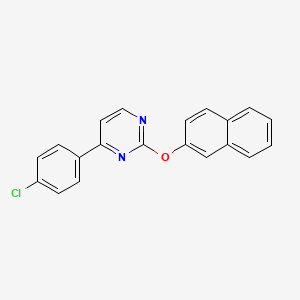
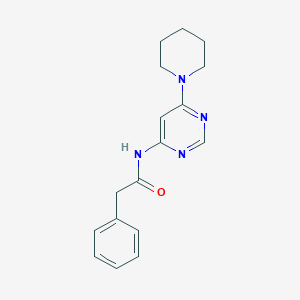
![5-(3-fluorobenzyl)-3-(4-methoxyphenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2741739.png)
![N-(3-chlorobenzyl)-1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2741740.png)